8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine
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Overview
Description
8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often facilitated by microwave irradiation to reduce reaction time and increase yield . Another approach involves copper-catalyzed cyclization reactions, which offer regioselectivity and operational simplicity .
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods often involve the use of automated systems to control reaction parameters precisely, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine has several applications in scientific research:
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as a dopamine antagonist or serotonin receptor modulator, influencing neurotransmitter levels and signaling pathways . These interactions can lead to changes in cellular activity and physiological responses, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic effects.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Explored for its potential as a trypanocidal agent.
Uniqueness: 8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased efficacy in biological systems .
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-6-5-13-3-4-15-8(6)14-7/h1-2,13H,3-5H2 |
InChI Key |
MKCSQGPDQONFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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